![molecular formula C22H16BrN3O2 B3437664 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3437664.png)
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide, also known as BPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOA is a member of the oxadiazole family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood. However, studies have shown that 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exerts its anti-cancer activity by inducing apoptosis in cancer cells. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to activate the caspase pathway, which leads to the cleavage of various proteins and ultimately results in cell death. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has also been shown to inhibit the NF-kB pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has also been shown to exhibit strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging. However, the biochemical and physiological effects of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its potent anti-cancer activity. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for cancer treatment. Another advantage of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging.
One of the limitations of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments. Additionally, the mechanism of action of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is not fully understood, which can make it difficult to optimize its use in certain applications.
Orientations Futures
There are many potential future directions for research involving 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. One area of research is the optimization of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a cancer treatment. Studies could focus on improving the solubility of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide in aqueous solutions and optimizing its activity against specific cancer cell lines.
Another area of research is the development of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a fluorescent probe. Studies could focus on improving the sensitivity and selectivity of 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide as a probe and optimizing its use in biological imaging.
Overall, 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and optimize its use in different applications.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the major areas of research involving 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is cancer treatment. Studies have shown that 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another area of research involving 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is its potential as a fluorescent probe. 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide exhibits strong fluorescence properties, which make it an ideal candidate for use as a fluorescent probe in biological imaging. Studies have shown that 2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be used to detect reactive oxygen species and metal ions in living cells.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-18-10-6-15(7-11-18)14-20(27)24-19-12-8-17(9-13-19)22-26-25-21(28-22)16-4-2-1-3-5-16/h1-13H,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDHFSGGCRYJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(acetyloxy)-3-methoxybenzoyl]amino}-4-chlorobenzoic acid](/img/structure/B3437581.png)
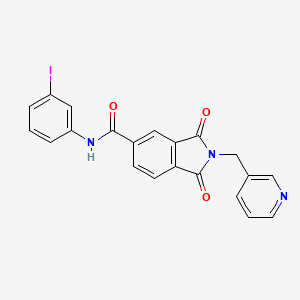

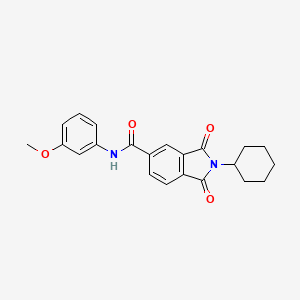
![2-(2-chlorophenoxy)-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B3437608.png)
![4-chloro-2-({4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoyl}amino)benzoic acid](/img/structure/B3437609.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B3437610.png)
![4-{[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoyl]amino}benzoic acid](/img/structure/B3437618.png)
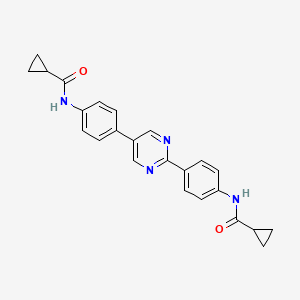
![3-[(2-{[4-(acetyloxy)benzoyl]amino}benzoyl)amino]-2-methylbenzoic acid](/img/structure/B3437622.png)
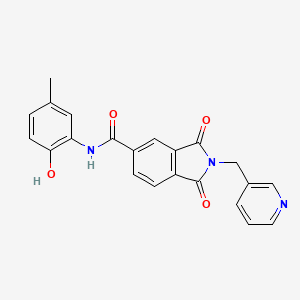
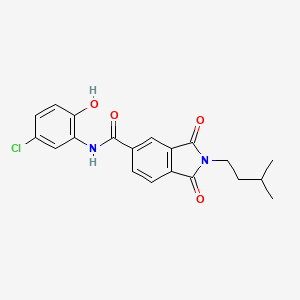

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B3437679.png)